2-Amino-1-phenylethanol
2-Amino-1-phenylethanol
Phenylethanolamine is the simplest member of the class of phenylethanolamines that is 2-aminoethanol bearing a phenyl substituent at the 1-position. The parent of the phenylethanolamine class. It has a role as a human metabolite. It is a conjugate base of a phenylethanolaminium.
2-Amino-1-phenylethanol is a natural product found in Pogostemon cablin, Apis cerana, and other organisms with data available.
Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry.
2-Amino-1-phenylethanol is a natural product found in Pogostemon cablin, Apis cerana, and other organisms with data available.
Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry.
Brand Name:
Vulcanchem
CAS No.:
7568-93-6
VCID:
VC21123661
InChI:
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
SMILES:
C1=CC=C(C=C1)C(CN)O
Molecular Formula:
C8H11NO
Molecular Weight:
137.18 g/mol
2-Amino-1-phenylethanol
CAS No.: 7568-93-6
Cat. No.: VC21123661
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phenylethanolamine is the simplest member of the class of phenylethanolamines that is 2-aminoethanol bearing a phenyl substituent at the 1-position. The parent of the phenylethanolamine class. It has a role as a human metabolite. It is a conjugate base of a phenylethanolaminium. 2-Amino-1-phenylethanol is a natural product found in Pogostemon cablin, Apis cerana, and other organisms with data available. Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry. |
|---|---|
| CAS No. | 7568-93-6 |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 2-amino-1-phenylethanol |
| Standard InChI | InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 |
| Standard InChI Key | ULSIYEODSMZIPX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CN)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CN)O |
| Melting Point | 56.5 °C |
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